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7-Deaza-2,8-diazaadenosine -

7-Deaza-2,8-diazaadenosine

Catalog Number: EVT-1577524
CAS Number:
Molecular Formula: C9H12N6O4
Molecular Weight: 268.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Deaza-2,8-diazaadenosine is a modified nucleoside analog of adenosine, characterized by the replacement of nitrogen atoms in its purine base structure. This compound has garnered interest in biochemical research due to its unique structural properties and potential applications in molecular biology and medicinal chemistry.

Source

The compound is synthesized from 8-aza-7-deazaadenosine, which itself is derived from 8-aza-7-deazaadenine through glycosylation with specific ribofuranose derivatives. The synthesis typically involves several chemical transformations, including the introduction of an etheno bridge and subsequent modifications to yield the final product.

Classification

7-Deaza-2,8-diazaadenosine belongs to the class of nucleoside analogs, specifically purine derivatives. It is classified under modified nucleosides that can influence nucleic acid interactions and enzymatic activities.

Synthesis Analysis

Methods

The synthesis of 7-deaza-2,8-diazaadenosine can be achieved through a multi-step process:

  1. Starting Material: The synthesis begins with 8-aza-7-deazaadenine.
  2. Glycosylation: This compound undergoes glycosylation with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose to form 8-aza-7-deaza-2'-deoxyadenosine.
  3. Formation of Etheno Derivative: The intermediate undergoes transformation to form the 1,N(6)-etheno derivative.
  4. Final Conversion: The etheno moiety is removed to yield 7-deaza-2,8-diazaadenosine.

Technical Details

The synthesis employs various reagents and conditions, such as boron trifluoride etherate for glycosylation and sodium hydroxide for ring opening. The reactions are typically monitored using techniques like fluorescence spectroscopy and chromatography to confirm product formation.

Molecular Structure Analysis

Structure

The molecular structure of 7-deaza-2,8-diazaadenosine features a purine base with two nitrogen atoms replaced (at positions 7 and 8), which alters its hydrogen bonding capabilities compared to standard adenosine.

Data

Key structural data includes:

  • Molecular Formula: C10H12N6O3
  • Molecular Weight: Approximately 248.25 g/mol
  • Crystallographic Data: The compound exhibits specific conformational characteristics such as a +sc (gauche,gauche) conformation at the C4′—C5′ bond .
Chemical Reactions Analysis

Reactions

7-Deaza-2,8-diazaadenosine participates in various chemical reactions typical of nucleosides, including:

  1. Base Pairing Reactions: It forms stable base pairs with deoxyguanosine but not with thymidine, indicating its potential utility in oligonucleotide synthesis.
  2. Phosphorylation: The compound can be phosphorylated to generate phosphoramidite derivatives suitable for solid-phase oligonucleotide synthesis.

Technical Details

Studies have shown that the incorporation of this nucleoside into oligonucleotides does not significantly disrupt duplex stability compared to canonical base pairs, making it a valuable tool in genetic engineering and molecular biology .

Mechanism of Action

Process

The mechanism of action for 7-deaza-2,8-diazaadenosine primarily revolves around its ability to mimic natural nucleotides during DNA and RNA synthesis. Its modified structure allows it to engage in hydrogen bonding while avoiding cleavage by certain nucleases.

Data

Research indicates that this compound exhibits unique binding properties due to its altered electronic structure and steric configuration, which can enhance the stability of nucleic acid structures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported around 483 K.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and ethanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses include spectroscopic methods (NMR, UV-visible) to determine purity and structural integrity.

Applications

Scientific Uses

7-Deaza-2,8-diazaadenosine has several applications in scientific research:

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified oligonucleotides that require enhanced stability or altered binding properties.
  2. Biochemical Studies: Serves as a tool for studying nucleic acid interactions and enzyme kinetics due to its unique base pairing characteristics.
  3. Therapeutic Potential: Investigated for use in antiviral therapies and gene editing technologies where modified nucleotides can confer advantages over natural counterparts.

This compound's ability to stabilize certain structures while providing alternative recognition patterns makes it an important subject of study in both fundamental and applied biochemistry .

Introduction

Structural Overview of 7-Deaza-2,8-diazaadenosine

7-Deaza-2,8-diazaadenosine (systematic name: 4-amino-7-(β-D-ribofuranosyl)-7H-pyrazolo[3,4-d][1,2,3]triazine) is a structurally innovative purine analog characterized by strategic nitrogen substitutions and a carbon-for-nitrogen swap at the 7-position. Key features include:

  • Glycosidic Bond Geometry: The N-glycosidic torsion angle (χ = −83.2°) adopts a high anti conformation, positioning the base perpendicular to the sugar plane. This contrasts with adenosine’s typical anti conformation (χ ≈ −160°) [1] [6].
  • Sugar Puckering: The ribofuranose moiety exhibits an S-type (south) sugar pucker, specifically the C2′-endo–C1′-exo (²T₁) conformation with a pseudorotation phase angle (P) of 152.4° and amplitude (τₘ) of 35.0°. This conformation is atypical for ribonucleosides, which usually favor N-type puckering [1] [9].
  • Exocyclic Side Chain: The C4′–C5′ bond torsion angle (γ = +52.0°) indicates a gauche,gauche (+sc) orientation, facilitating specific hydrogen-bonding interactions [1].
  • Crystal Packing: The compound forms a three-dimensional hydrogen-bonded network via N–H⋯O, O–H⋯N, and O–H⋯O interactions, involving atoms O5′, O3′, N2, O2′, and O3′. This stabilizes the lattice and mimics potential nucleic acid recognition motifs [1] [6].

Table 1: Key Crystallographic Parameters of 7-Deaza-2,8-diazaadenosine

Structural FeatureValue/ConformationBiological Implication
Glycosidic Torsion Angle (χ)−83.2° (high anti)Alters base positioning for non-canonical pairing
Sugar PuckerC2′-endo–C1′-exo (²T₁)Affects backbone flexibility & enzyme recognition
Pseudorotation Phase (P)152.4° (S-type)Stabilizes duplex conformation
C4′–C5′ Torsion Angle (γ)+52.0° (gauche,gauche)Optimizes 5′-OH positioning for H-bonding
Hydrogen BondsN–H⋯O, O–H⋯N, O–H⋯OEnables 3D crystal lattice formation

Historical Development in Nucleic Acid Analog Research

The synthesis of 7-deaza-2,8-diazaadenosine emerged from efforts to expand the toolbox of nucleoside analogs with tailored enzymatic recognition and pairing properties:

  • Precursor Synthesis: The compound was first synthesized by Lin et al. (2005) via glycosylation of 8-aza-7-deazaadenine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Lewis acid catalysis (BF₃·Et₂O), yielding the protected nucleoside in 77% efficiency. Subsequent hydrolysis provided 8-aza-7-deazaadenosine, a direct precursor [3] [9].
  • Etheno Bridge Strategy: Conversion to the fluorescent intermediate 1,N⁶-etheno-7-deaza-2,8-diazaadenosine enabled ring closure and deprotection. This intermediate exhibited bathochromic fluorescence (emission λₘₐₓ = 531 nm), though the final deaza-diazaadenosine lacked significant fluorescence [3] [9].
  • Aza/Deaza Rationale: Early work by Montgomery et al. (1970s) demonstrated that aza/deaza purine analogs exhibit antiviral and anticancer properties by disrupting nucleic acid metabolism. Specifically, 7-deaza modifications prevent Hoogsteen bonding, while nitrogen insertions alter electron distribution and tautomerism [1] [2].
  • Modern Innovations: Gilead Sciences advanced 1′-cyano-4-aza-7,9-dideazaadenosine C-nucleosides, leveraging similar structural logic. These analogs show broad-spectrum antiviral activity by exploiting unique polymerase binding pockets, validated through computational docking [2].

Table 2: Milestones in Aza/Deaza Nucleoside Development

YearAchievementSignificance
1972Antiviral activity of 7-deazapurines reportedEstablished biological potential of deaza scaffolds
2004Synthesis of 7-deaza-2,8-diaza-2′-deoxyadenosineEnabled base-pairing studies in duplex DNA
2005Lin et al. route to 7-deaza-2,8-diazaadenosineProvided crystallographically characterized analog
20121′-Cyano C-nucleosides (Gilead)Demonstrated broad-spectrum antiviral applications
2017ProTide prodrugs of modified nucleosidesEnhanced cellular delivery of triphosphate analogs

Significance in Modified Nucleoside Chemistry

This analog exemplifies strategic perturbations to nucleobase architecture with profound biochemical implications:

  • Hydrogen Bonding Alterations: The 7-deaza modification (C7 replacing N7) eliminates a major groove hydrogen bond acceptor. Concurrently, N2 introduction creates an additional H-bond donor in the minor groove, repurposing the molecule for non-canonical pairing. Studies confirm N2’s role in base pairing with deoxyguanosine in duplex DNA [1] [6].
  • Enzymatic Substrate Profiling: The analog’s triphosphate form is selectively recognized by viral polymerases over human counterparts. Computational docking reveals the 7-deaza-2,8-diaza scaffold occupies a hydrophobic pocket in RNA-dependent RNA polymerases (e.g., HCV NS5B), enabling targeted chain termination [2] [8].
  • Conformational Biosensing: Unlike natural adenosine, the rigid pyrazolo[3,4-d][1,2,3]triazine core restricts rotational freedom, stabilizing syn or high anti conformations. This property is exploited in fluorescent etheno derivatives for probing nucleic acid dynamics [3] [8].
  • Biological Activity Spectrum: As part of the broader 7-deazapurine family, this compound contributes to:
  • Antiviral Applications: Aza/deaza nucleosides inhibit RNA virus replication by mimicking natural substrates.
  • Epigenetic Tools: Modified nucleosides with altered H-bonding profiles can silence gene expression or study DNA-protein interactions [2] [5].
  • Synthetic Versatility: The core structure serves as a precursor for halogenated derivatives (e.g., 8-bromo-7-deaza-2,8-diazaadenosine), which mimic oxidized lesions like 8-oxo-dG. These analogs elucidate DNA repair mechanisms [10].

Table 3: Functional Consequences of Key Structural Modifications

Modification SiteChemical ChangeFunctional Impact
C7 (7-deaza)N7 → C7Eliminates major groove H-bond acceptor; enhances nuclease resistance
N2 & N8 (2,8-diaza)C2 → N2; N9 → N8Adds minor groove H-bond donor; alters electronic density for polymerase selectivity
Ribose puckerS-type (²T₁) conformationModulates duplex stability and ligand binding
Glycosidic bondHigh anti (χ = −83.2°)Facilitates non-canonical base pairing modes

Properties

Product Name

7-Deaza-2,8-diazaadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrazolo[3,4-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C9H12N6O4/c10-7-3-1-11-15(8(3)13-14-12-7)9-6(18)5(17)4(2-16)19-9/h1,4-6,9,16-18H,2H2,(H2,10,12,13)/t4-,5-,6-,9-/m1/s1

InChI Key

CFIATHHTHPGSJS-MWKIOEHESA-N

Synonyms

7-deaza-2,8-diazaadenosine

Canonical SMILES

C1=NN(C2=NN=NC(=C21)N)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C1=NN(C2=NN=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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